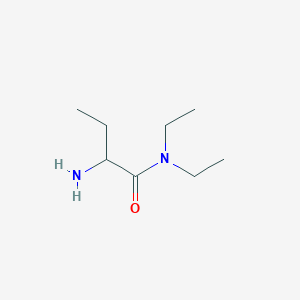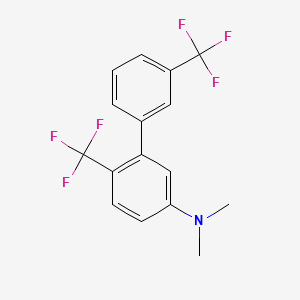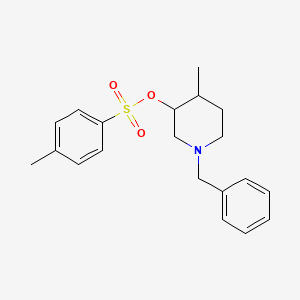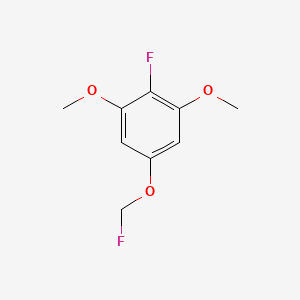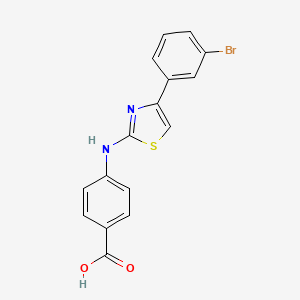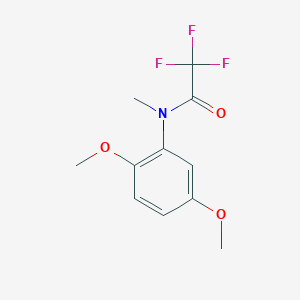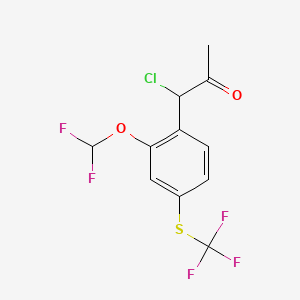
5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one oxygen atom, and a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a propyl-substituted hydrazide with a sulfonyl chloride precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
科学的研究の応用
5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
作用機序
The mechanism of action of 5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function .
類似化合物との比較
Similar Compounds
5-Propyl-1,3,4-thiadiazole-2-sulfonyl chloride: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
5-Propyl-1,2,4-oxadiazole-2-sulfonyl chloride: Different arrangement of nitrogen and oxygen atoms in the ring.
Uniqueness
5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride is unique due to its specific arrangement of atoms in the ring, which imparts distinct chemical and biological properties. The presence of the sulfonyl chloride group makes it highly reactive and suitable for various synthetic transformations .
特性
分子式 |
C5H7ClN2O3S |
|---|---|
分子量 |
210.64 g/mol |
IUPAC名 |
5-propyl-1,3,4-oxadiazole-2-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O3S/c1-2-3-4-7-8-5(11-4)12(6,9)10/h2-3H2,1H3 |
InChIキー |
UIORHASGRBZTOI-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(O1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


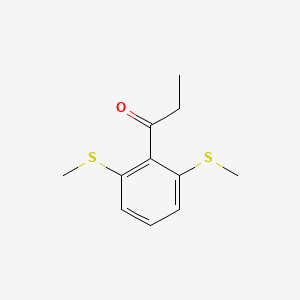
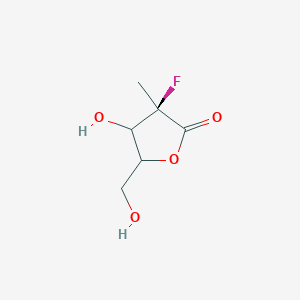
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
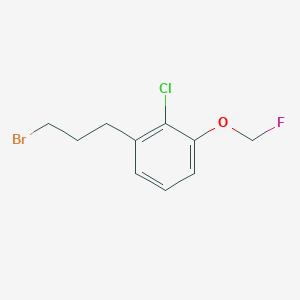
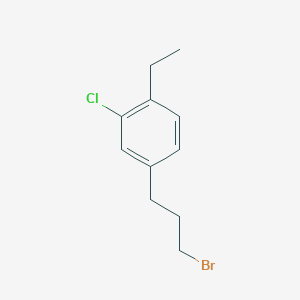
![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)
